2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C6H12ClN3 and its molecular weight is 161.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor, Antifungal, and Antibacterial Activities
Pyrazole derivatives, including structures similar to 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride, have been synthesized and characterized, showing significant biological activities. These activities include antitumor, antifungal, and antibacterial effects, confirming the potential of such compounds in medical research and pharmaceutical applications (Titi et al., 2020).
Synthesis and Characterization for Biological Studies
Various synthesis and characterization methods for pyrazole derivatives have been explored, highlighting the importance of these compounds in biological studies. These methods are crucial for understanding the structural properties and potential applications in medicinal chemistry (Uma et al., 2017).
Metal Complex Formation and Catalysis
Research indicates that pyrazole-based ligands can form metal complexes, which have applications in catalysis. This includes the formation of mononuclear complexes with potential applications in various chemical processes (Massoud et al., 2015).
Polymerization and Catalytic Applications
Pyrazolylamine ligands, closely related to this compound, have been used in the oligomerization and polymerization of ethylene. This demonstrates the compound's potential in industrial applications, particularly in polymer science (Obuah et al., 2014).
Drug Synthesis and Process Development
Compounds similar to this compound have been used in the synthesis of key intermediates for drug development, such as CCR5 antagonists. This highlights the compound's role in pharmaceutical process development (Hashimoto et al., 2002).
Copolymerization of CO2 and Cyclohexene Oxide
Research on pyrazolyl compounds has led to the development of catalysts for the copolymerization of CO2 and cyclohexene oxide, an important reaction in the field of sustainable chemistry (Matiwane et al., 2020).
Impact on Reductive Cyclization Processes
Studies on pyrazole derivatives have contributed to understanding the impact of intramolecular hydrogen bonding on reductive cyclization processes, essential for synthetic chemistry applications (Szlachcic et al., 2020).
Mechanism of Action
Target of Action
The primary targets of the compound “2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride” are currently unknown. The compound is a biochemical used in proteomics research
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways
Pharmacokinetics
Its molecular weight is 125.17 , which may influence its absorption and distribution. The compound is a liquid at room temperature , which could impact its bioavailability. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
As a biochemical used in proteomics research , it may have effects on protein synthesis or function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is room temperature , suggesting that extreme temperatures could affect its stability Other factors, such as pH or the presence of other chemicals, could also influence its action and efficacy
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with ethylamine followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": [ "1-methyl-1H-pyrazole-4-carbaldehyde", "ethylamine", "reducing agent", "solvent" ], "Reaction": [ "Step 1: React 1-methyl-1H-pyrazole-4-carbaldehyde with excess ethylamine in a suitable solvent to form the imine intermediate.", "Step 2: Reduce the imine intermediate using a suitable reducing agent to yield 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine.", "Step 3: Treat the product with hydrochloric acid to obtain the dihydrochloride salt of the final product." ] } | |
CAS No. |
1431962-30-9 |
Molecular Formula |
C6H12ClN3 |
Molecular Weight |
161.63 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H11N3.ClH/c1-9-5-6(2-3-7)4-8-9;/h4-5H,2-3,7H2,1H3;1H |
InChI Key |
KSKFGTLEQFHLGY-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)CCN.Cl.Cl |
Canonical SMILES |
CN1C=C(C=N1)CCN.Cl |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.